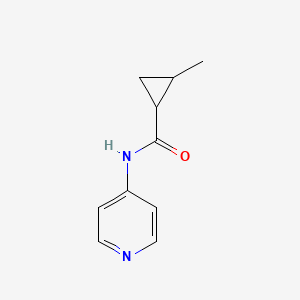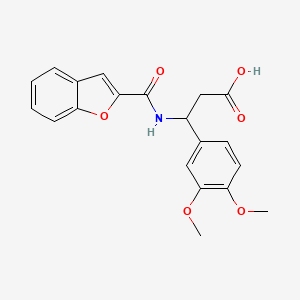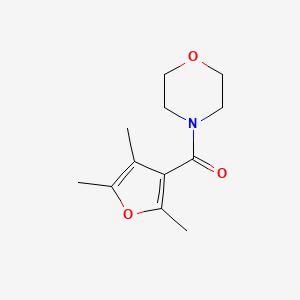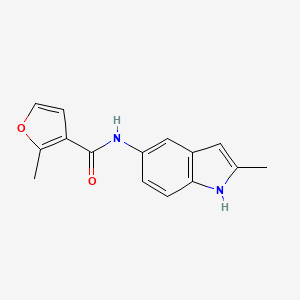
2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a cyclic amide that contains a pyridine ring and a cyclopropane ring, making it a unique and versatile molecule with interesting properties.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and the target organism or cell type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In plant cells, this compound has been shown to inhibit the growth of certain plant pathogens by disrupting the cell membrane and inhibiting the activity of certain enzymes involved in cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide in lab experiments is its versatility and potential for various applications. This compound can be easily synthesized using relatively simple methods and can be modified to achieve desired properties. However, one of the main limitations of using this compound is its potential toxicity and side effects, which can vary depending on the specific application and the target organism or cell type.
Direcciones Futuras
There are numerous future directions for the study of 2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide. One potential direction is the further exploration of its potential applications in medicine, including the development of more specific and effective drug candidates for the treatment of various diseases. Another potential direction is the study of its potential applications in material science, including the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide can be achieved through various methods, including the reaction of 2-methylpyridine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with cyclopropanecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-9(7)10(13)12-8-2-4-11-5-3-8/h2-5,7,9H,6H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDUCXOHBJSPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7503479.png)

![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)


![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)


